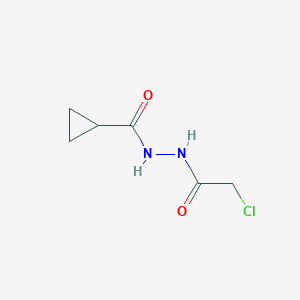![molecular formula C7H4ClN3O2 B1439081 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938443-19-7](/img/structure/B1439081.png)
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
“7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It is particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can be developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure allowing their synthesis with two identical or two different groups attached to nitrogen .Aplicaciones Científicas De Investigación
- Summary of the Application : 7-Chloropyridopyrimidine is synthesized by diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in HCl . It’s nitration and reactions with nucleophilic reagents were studied .
- Methods of Application or Experimental Procedures : The synthesis involves diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in HCl, followed by nitration and reactions with nucleophilic reagents .
- Results or Outcomes : An imidazo[1′,2′:1, 6]pyrido[2,3-d]pyrimidine derivative was synthesized .
-
- Summary of the Application : Pyridopyrimidines have been extensively applied in medicinal chemistry because of their potential biological activities . Several derivatives of pyrido[4,3-d]pyrimidine possess a wide spectrum of biological activities, including PI3K inhibition, tyrosine kinase inhibition, and PDE-4 inhibition .
- Methods of Application or Experimental Procedures : Compounds possessing simple alkylamino, alkylthio or alkoxy groups at the C-5 position and aryl groups at the C-8 position of the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold were designed based on the lead compound LY294002 .
- Results or Outcomes : The introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .
-
- Summary of the Application : 4-Chloropyrido[2,3-D]pyrimidine is used in preparation of 1,8-naphthyridine compounds as ανβ6 integrin inhibitors useful for treating fibrosis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the Application : Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives .
- Methods of Application or Experimental Procedures : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .
- Results or Outcomes : The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
-
- Summary of the Application : Pyridopyrimidines have been extensively applied in medicinal chemistry because of their potential biological activities .
- Methods of Application or Experimental Procedures : Compounds possessing simple alkylamino, alkylthio or alkoxy groups at the C-5 position and aryl groups at the C-8 position of the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, were designed based on the lead compound LY294002 .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the Application : 4-Chloropyrido [2,3-D]pyrimidine is used in preparation of 1,8-naphthyridine compounds as ανβ6 integrin inhibitors useful for treating fibrosis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the Application : This suggests that meta and ortho -substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Propiedades
IUPAC Name |
7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNDPHQSQMESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654004 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
938443-19-7 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)


![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)



![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)





